5-(Tricos-1-EN-1-YL)benzene-1,3-diol
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Overview
Description
It has the chemical formula C29H50O2 and a molecular weight of 430.717 g/mol . This compound is characterized by a long aliphatic chain attached to a benzene ring with two hydroxyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tricos-1-EN-1-YL)benzene-1,3-diol typically involves the alkylation of resorcinol (benzene-1,3-diol) with a long-chain alkene, such as tricosene. The reaction is usually carried out under basic conditions using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl groups on the resorcinol, followed by the addition of the alkene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar alkylation reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Tricos-1-EN-1-YL)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Saturated alkylresorcinols.
Substitution: Ethers or esters depending on the substituent used.
Scientific Research Applications
5-(Tricos-1-EN-1-YL)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of alkylresorcinols.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of certain cosmetic products due to its potential skin-beneficial properties.
Mechanism of Action
The mechanism of action of 5-(Tricos-1-EN-1-YL)benzene-1,3-diol is primarily attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals and reducing oxidative stress. This compound may also interact with cellular signaling pathways involved in inflammation and microbial defense .
Comparison with Similar Compounds
Similar Compounds
5-(Pentadec-8-en-1-yl)benzene-1,3-diol: Similar structure with a shorter aliphatic chain.
5-(Octadec-9-en-1-yl)benzene-1,3-diol: Similar structure with an intermediate-length aliphatic chain.
Uniqueness
5-(Tricos-1-EN-1-YL)benzene-1,3-diol is unique due to its long aliphatic chain, which may impart different physicochemical properties compared to its shorter-chain analogs. This can influence its solubility, reactivity, and biological activity .
Properties
CAS No. |
91490-98-1 |
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Molecular Formula |
C29H50O2 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
5-tricos-1-enylbenzene-1,3-diol |
InChI |
InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-24-28(30)26-29(31)25-27/h22-26,30-31H,2-21H2,1H3 |
InChI Key |
MCDSNVQSEUOTPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC=CC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
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